Astragaloside I (CAS 84680-75-1) is a highly purified, di-acetylated cycloartane-type triterpene saponin natively found in Astragalus membranaceus. Unlike its widely commercialized deacetylated derivative, Astragaloside IV, Astragaloside I retains its native acetyl groups, conferring significantly higher lipophilicity and distinct membrane partitioning behavior. In industrial and analytical procurement, it is primarily sourced as a critical reference standard for quantifying genuine, pre-processed plant profiles, as well as a lipophilic probe for formulation studies, pharmacokinetic modeling, and targeted Wnt/β-catenin pathway activation [1].
Procuring Astragaloside IV as a generic substitute for Astragaloside I fundamentally compromises analytical accuracy and formulation design. Astragaloside IV is largely an artifact of extraction, formed via the hydrolysis of native acylated saponins like Astragaloside I during standard pharmacopeial processing (e.g., ammonia treatment or heating). Consequently, using Astragaloside IV to baseline raw material quality fails to capture the genuine phytochemical profile. Furthermore, the absence of acetyl groups in Astragaloside IV drastically reduces its logPow and lipid bilayer affinity, rendering it an inaccurate surrogate for Astragaloside I in liposomal formulation testing, membrane permeability assays, and lipophagy models [1].
In comparative HPLC-ELSD analyses of Astragali Radix extracts, Astragaloside I serves as the primary genuine constituent, whereas Astragaloside IV is predominantly a degradation artifact. When subjected to European Pharmacopoeia (Ph. Eur.) ammonia treatment, Astragaloside I undergoes near-quantitative hydrolysis. The sum of the peak areas of degraded acylated astragalosides (including Astragaloside I at Rt = 46 min) directly correlates with the newly formed Astragaloside IV peak (Rt = 34 min). Without ammonia hydrolysis, Astragaloside I remains the major detectable constituent, while Astragaloside IV is only present as a minor compound[1].
| Evidence Dimension | Native constituent preservation vs. extraction degradation |
| Target Compound Data | Astragaloside I (Major genuine peak at Rt = 46 min; completely degrades under ammonia hydrolysis) |
| Comparator Or Baseline | Astragaloside IV (Minor genuine peak; forms quantitatively from Astragaloside I/II degradation) |
| Quantified Difference | Ammonia treatment reduces Astragaloside I to near zero, while Astragaloside IV peak area increases proportionally to the lost acylated mass. |
| Conditions | Reversed-phase HPLC-ELSD analysis of butanol extracts with and without Ph. Eur. ammonia hydrolysis. |
Procurement of Astragaloside I is mandatory for QA/QC laboratories seeking to quantify the true native saponin content of raw materials before extraction-induced degradation occurs.
The di-acetylated structure of Astragaloside I significantly enhances its lipophilicity compared to its deacetylated analogs. Computational and experimental LC-MS profiling demonstrates that the affinity for lipid bilayers strictly follows the logPow order: Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV. The binding energies for these saponins into lipid membranes range from approximately -55 to -51 kJ/mol, with Astragaloside I exhibiting the strongest lipophilic partitioning behavior[1].
| Evidence Dimension | Lipid bilayer affinity and logPow ranking |
| Target Compound Data | Astragaloside I (Highest logPow and lipid bilayer affinity) |
| Comparator Or Baseline | Astragaloside IV (Lowest logPow and weakest lipid bilayer affinity) |
| Quantified Difference | Lipid affinity strictly correlates with acetylation, placing Astragaloside I at the top of the membrane partitioning hierarchy (I > II > III ≈ IV). |
| Conditions | LC-MS determination and theoretical binding energy calculations (-55 to -51 kJ/mol range) for lipid bilayer models. |
Buyers developing lipid-nanoparticle formulations or studying transcellular permeability must select Astragaloside I over Astragaloside IV to ensure adequate membrane partitioning.
Astragaloside I functions as a potent, specific activator of osteoblast differentiation in murine models. In vitro assays using MC3T3-E1 cells demonstrate that Astragaloside I applied at 10-40 μM significantly upregulates the expression of key osteogenesis marker genes, including β-catenin, Runx2, BGP, OPG, and RANKL. This results in a quantifiable, dose-dependent increase in both alkaline phosphatase (ALP) cellular levels and extracellular matrix calcium deposition compared to untreated baselines [1].
| Evidence Dimension | Osteogenic marker expression and matrix mineralization |
| Target Compound Data | Astragaloside I (10-40 μM induces significant upregulation of β-catenin and Runx2) |
| Comparator Or Baseline | Untreated baseline (Basal levels of ALP and calcium deposition) |
| Quantified Difference | Dose-dependent increase in ALP activity and extracellular calcium matrix formation strictly tied to the 10-40 μM concentration window. |
| Conditions | In vitro MC3T3-E1 murine osteoblastic cell line assay. |
Provides a highly specific, quantitative positive control for researchers screening novel Wnt/β-catenin pathway activators in bone tissue engineering.
Because Astragaloside I is a native constituent that degrades into Astragaloside IV during standard pharmacopeial extraction, it is the essential reference standard for analytical laboratories auditing the pre-processing quality and true saponin yield of raw Astragali Radix biomass[1].
Leveraging its superior logPow and lipid bilayer affinity compared to Astragaloside IV, Astragaloside I is the preferred cycloartane-type saponin for loading into liposomes, nano-emulsions, and other hydrophobic drug delivery matrices [2].
Due to its validated ability to upregulate β-catenin and Runx2 at 10-40 μM, Astragaloside I serves as a reliable, non-peptide positive control in in vitro assays measuring MC3T3-E1 cell differentiation and bone matrix mineralization [3].